molecular formula C7H8N2O4 B15358559 4-Methoxy-6-methyl-2-nitropyridin-3-ol

4-Methoxy-6-methyl-2-nitropyridin-3-ol

Cat. No.: B15358559
M. Wt: 184.15 g/mol
InChI Key: IQAPQZLJVDQJSD-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-nitropyridin-3-ol is a nitropyridine derivative with a molecular formula of C8H8N2O4. This compound features a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 2-position, along with a hydroxyl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 4-methoxy-6-methylpyridin-3-ol using nitric acid and sulfuric acid under controlled temperature conditions.

  • Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group using reagents like sodium nitrite and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Reagents like halogens and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Different substituted pyridines.

Scientific Research Applications

4-Methoxy-6-methyl-2-nitropyridin-3-ol is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand the effects of nitro-substituted pyridines on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-6-methyl-2-nitropyridin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug design or chemical synthesis.

Comparison with Similar Compounds

  • 2-Nitropyridine

  • 3-Nitropyridine

  • 4-Nitropyridine

  • 2-Methoxypyridine

  • 3-Methoxypyridine

  • 4-Methoxypyridine

This comprehensive overview provides a detailed understanding of 4-Methoxy-6-methyl-2-nitropyridin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

4-methoxy-6-methyl-2-nitropyridin-3-ol

InChI

InChI=1S/C7H8N2O4/c1-4-3-5(13-2)6(10)7(8-4)9(11)12/h3,10H,1-2H3

InChI Key

IQAPQZLJVDQJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)[N+](=O)[O-])O)OC

Origin of Product

United States

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